Aceratioside
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Overview
Description
Aceratioside is a new tetralin glucoside that may have antineoplastic activity.
Scientific Research Applications
Antineoplastic Properties : Aceratioside was isolated from the Australian rainforest tree Aceratium megalospermum and identified as a weakly cytostatic compound, suggesting its potential use in cancer research and therapy. This discovery was primarily based on a series of experiments including acetylation, methylation, and high field NMR (Singh & Pettit, 1990).
Renoprotective Properties : Research has also highlighted the renoprotective properties of ACE inhibitors, like this compound, in non-diabetic nephropathies with non-nephrotic proteinuria. The study demonstrated that ACE inhibition reduced the rate of decline in glomerular filtration and lowered the risk of end-stage renal failure (Ruggenenti et al., 1999).
Anti-inflammatory Activity : The anti-inflammatory potential of this compound has been investigated, particularly in the context of nanoemulgel formulations from Ageratum conyzoides and Oldenlandia corymbosa extracts. Such formulations have shown promising effects in managing osteoarthritis and inhibiting inflammatory processes (Permawati et al., 2019).
Radioprotective Effect : Studies have explored the radioprotective effect of Ageratum conyzoides Linn. extract, possibly related to this compound, in mice exposed to different doses of gamma radiation. These studies suggest the potential of this compound in mitigating radiation-induced damage (Jagetia et al., 2003).
Cancer Prevention : Research has also been conducted on the association of ACE inhibitors, which could include compounds like this compound, with keratinocyte cancer prevention, indicating its potential role in cancer prevention strategies (Christian et al., 2008).
Hepatoprotective Role : The hepatoprotective role of Ageratum conyzoides extract, potentially containing this compound, has been investigated in the context of acetaminophen-induced hepatic toxicity. This study suggests its use in protecting against drug-induced liver damage (Ita et al., 2009).
Properties
CAS No. |
133084-09-0 |
---|---|
Molecular Formula |
C17H22O9 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H22O9/c18-6-12-13(20)14(21)15(22)17(26-12)25-11-5-9(19)4-8-3-7(16(23)24)1-2-10(8)11/h4-5,7,12-15,17-22H,1-3,6H2,(H,23,24)/t7-,12+,13+,14-,15+,17+/m0/s1 |
InChI Key |
LZKGKUKUSQNWFR-DTGGDYGMSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1C(=O)O)C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 5-beta-D-glucoside aceratioside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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